molecular formula C16H16N2O2S B6111089 N-[2-(1H-pyrrol-1-yl)ethyl]naphthalene-2-sulfonamide

N-[2-(1H-pyrrol-1-yl)ethyl]naphthalene-2-sulfonamide

Cat. No.: B6111089
M. Wt: 300.4 g/mol
InChI Key: MOHINTJREGGIST-UHFFFAOYSA-N
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Description

N-[2-(1H-pyrrol-1-yl)ethyl]naphthalene-2-sulfonamide is an organic compound that features a naphthalene ring system substituted with a sulfonamide group and a pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-pyrrol-1-yl)ethyl]naphthalene-2-sulfonamide typically involves the following steps:

    Formation of the Pyrrole Moiety: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with ammonia or primary amines.

    Attachment of the Pyrrole to the Naphthalene Sulfonamide: This step involves the nucleophilic substitution reaction where the pyrrole moiety is attached to the naphthalene-2-sulfonyl chloride under basic conditions to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-pyrrol-1-yl)ethyl]naphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Pyrrole-2,5-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated naphthalene derivatives.

Mechanism of Action

The mechanism of action of N-[2-(1H-pyrrol-1-yl)ethyl]naphthalene-2-sulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-2-sulfonamide: Lacks the pyrrole moiety but shares the sulfonamide group.

    Pyrrole-2-sulfonamide: Contains the pyrrole and sulfonamide groups but lacks the naphthalene ring.

Uniqueness

N-[2-(1H-pyrrol-1-yl)ethyl]naphthalene-2-sulfonamide is unique due to the combination of the naphthalene ring, sulfonamide group, and pyrrole moiety, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

N-(2-pyrrol-1-ylethyl)naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c19-21(20,17-9-12-18-10-3-4-11-18)16-8-7-14-5-1-2-6-15(14)13-16/h1-8,10-11,13,17H,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOHINTJREGGIST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCN3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808512
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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